molecular formula C12H18N2O2S B1384871 1-(4-(Methylsulfonyl)benzyl)piperazine CAS No. 1082399-22-1

1-(4-(Methylsulfonyl)benzyl)piperazine

Cat. No.: B1384871
CAS No.: 1082399-22-1
M. Wt: 254.35 g/mol
InChI Key: IFRXZQUNPUNQLC-UHFFFAOYSA-N
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Description

1-(4-(Methylsulfonyl)benzyl)piperazine is a piperazine derivative featuring a methylsulfonylbenzyl substituent on the nitrogen atom. This compound is known for its versatile applications in organic synthesis and medicinal chemistry research, primarily for exploring structure-activity relationships in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Methylsulfonyl)benzyl)piperazine typically involves the reaction of piperazine with 4-(methylsulfonyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methylsulfonyl)benzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperazine derivatives.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced piperazine compounds, and various substituted benzyl piperazines .

Scientific Research Applications

1-(4-(Methylsulfonyl)benzyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis for creating complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: The compound is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Methylsulfonyl)benzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2,3,4-Trimethoxybenzyl)piperazine: Known for its use in treating angina pectoris.

    1-(Phenylsulfonyl)piperazine: Used in the synthesis of various pharmaceutical compounds.

    1-(Benzylsulfonyl)piperazine: Utilized in organic synthesis for creating complex molecules.

Uniqueness

1-(4-(Methylsulfonyl)benzyl)piperazine is unique due to its specific methylsulfonylbenzyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in drug discovery and development, as well as in the study of structure-activity relationships .

Properties

IUPAC Name

1-[(4-methylsulfonylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-17(15,16)12-4-2-11(3-5-12)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRXZQUNPUNQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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